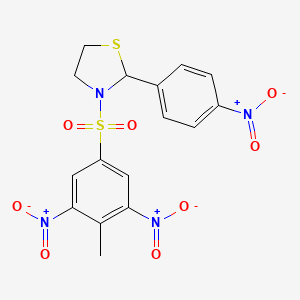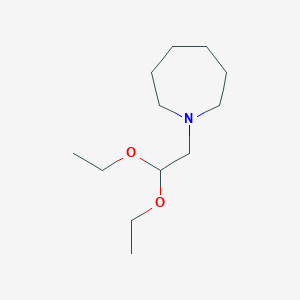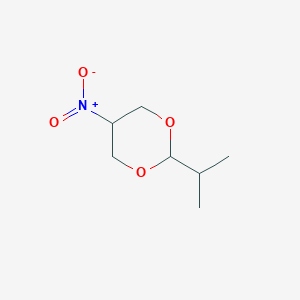![molecular formula C16H12N2O3 B13818628 2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B13818628.png)
2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione is a heterocyclic compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the isoindoline-1,3-dione core structure makes this compound an interesting candidate for various pharmacological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione typically involves the condensation reaction of phthalic anhydride with an appropriate amine derivative. One common method includes the reaction of phthalic anhydride with 3-methoxybenzylamine under reflux conditions in a suitable solvent such as toluene. The reaction is usually carried out in the presence of a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of isoindoline-1,3-dione derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solventless conditions and green chemistry principles are also being explored to make the production process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antipsychotic agent due to its ability to modulate dopamine receptors.
Neurodegenerative Diseases: It shows promise in the treatment of Alzheimer’s disease by inhibiting β-amyloid protein aggregation.
Antiviral Research: The compound has been investigated for its potential antiviral activity against various viruses.
Pharmacological Studies: It is used in molecular docking studies to predict its affinity for different biological targets.
Mecanismo De Acción
The mechanism of action of 2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione involves its interaction with specific molecular targets. For instance, it modulates dopamine receptors, which are involved in neurotransmission and play a role in various neurological disorders. The compound’s ability to inhibit β-amyloid protein aggregation suggests its potential in preventing the formation of amyloid plaques, a hallmark of Alzheimer’s disease .
Comparación Con Compuestos Similares
Similar Compounds
Phthalimide: A structurally similar compound with a wide range of biological activities.
N-Substituted Isoindoline-1,3-dione: These derivatives have similar core structures and exhibit comparable pharmacological properties.
Uniqueness
2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to modulate dopamine receptors and inhibit β-amyloid protein aggregation sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C16H12N2O3 |
|---|---|
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
2-[(3-methoxyphenyl)methylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C16H12N2O3/c1-21-12-6-4-5-11(9-12)10-17-18-15(19)13-7-2-3-8-14(13)16(18)20/h2-10H,1H3 |
Clave InChI |
XQZAQDLKUMZXTG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C=NN2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


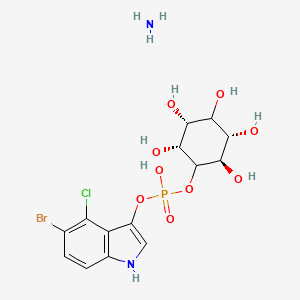
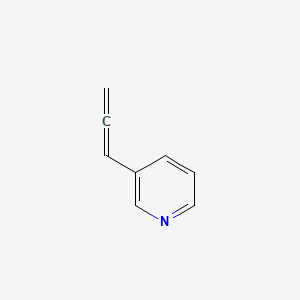
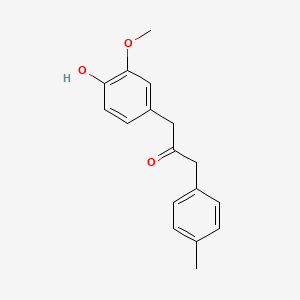
![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-4-(2-methoxyethoxy)-5-[[2-(2-methoxyethoxy)ethyl]amino]phenyl]acetamide](/img/structure/B13818584.png)
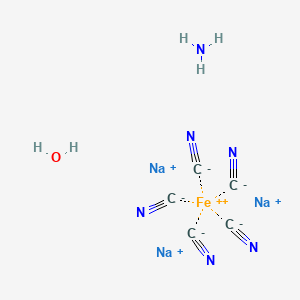
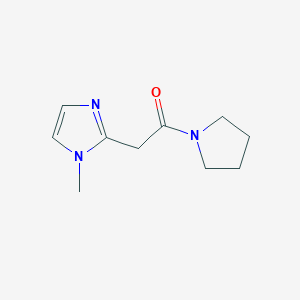
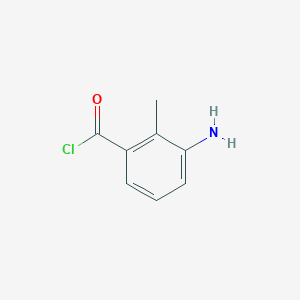
![(3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride](/img/structure/B13818600.png)
![Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy-](/img/structure/B13818601.png)
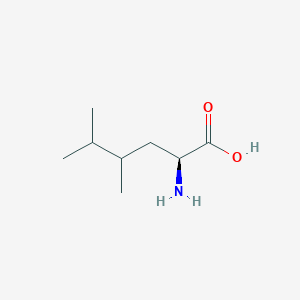
![(2,5-dioxopyrrolidin-1-yl) (2R)-5-[[amino-[bis(phenylmethoxycarbonyl)amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B13818630.png)
